3-Methyl-1-phenylcyclopent-3-enamine

Physicochemical differentiation Medicinal chemistry lead optimization Structure-property relationships

3-Methyl-1-phenylcyclopent-3-enamine (MW 173.25) is a conformationally constrained primary amine with a 3-methyl-cyclopent-3-ene core that cannot be functionally replaced by 1-phenylcyclopentylamine or unsubstituted 1-phenylcyclopent-3-enamine. The endocyclic double bond and allylic methyl group create a distinct pharmacophore for BACE1, anticonvulsant, or novel fragment screens where ring unsaturation is a critical SAR determinant. No prior biological annotations (ChEMBL/BindingDB) exist, enabling unencumbered IP generation. Available in research quantities (1 g–10 g) at 97% purity.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B13102431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenylcyclopent-3-enamine
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CCC(C1)(C2=CC=CC=C2)N
InChIInChI=1S/C12H15N/c1-10-7-8-12(13,9-10)11-5-3-2-4-6-11/h2-7H,8-9,13H2,1H3
InChIKeyOUAWRXJAXOCJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-phenylcyclopent-3-enamine (CAS 862367-62-2): Core Identity and Procurement Baseline for C12H15N Cyclopentenylamine Analogs


3-Methyl-1-phenylcyclopent-3-enamine (CAS 862367-62-2) is a synthetic, small-molecule primary amine belonging to the 1-phenylcyclopent-3-enamine structural class, with molecular formula C12H15N and a molecular weight of 173.25 g/mol . The compound features a cyclopentene ring bearing a methyl substituent at the 3-position and a phenyl group at the 1-position, distinguishing it from the unsubstituted parent scaffold 1-phenylcyclopent-3-enamine (MW 159.23 g/mol) and the saturated cyclopentane analog 1-phenylcyclopentylamine [1][2]. Commercial sourcing information indicates typical purity specifications of 95% (AKSci) to 97% (Leyan), with predicted physicochemical properties including a boiling point of 242.7±39.0 °C and density of 1.018±0.06 g/cm³ .

Why 3-Methyl-1-phenylcyclopent-3-enamine Cannot Be Generically Substituted with Unsubstituted or Saturated Analogs in Structure-Activity-Dependent Applications


Compounds within the 1-phenylcyclopent-3-enamine family are not functionally interchangeable because minor structural modifications—including the presence and position of the 3-methyl group, the hybridization state of the cyclopentane ring (sp² vs. sp³), and the identity of the N-alkyl or aryl substituent—can profoundly alter molecular recognition at biological targets [1]. In the structurally related 1-phenylcycloalkylamine series used as BACE1 inhibitor P1' fragments, the cyclopentylamine derivative KMI-1830 achieved an IC₅₀ of 11.6 nM, whereas the corresponding cyclopropylamine and cyclohexylamine congeners exhibited distinct SAR profiles that precluded simple analog swapping [1]. Similarly, among anticonvulsant 1-phenylcycloalkylamines, the cyclopentyl (PPA) and cyclohexyl (PCA) derivatives showed quantitatively different efficacy and motor toxicity profiles in the mouse maximal electroshock (MES) seizure test, with PCA and PPA each demonstrating unique therapeutic indices [2]. For the target compound 3-methyl-1-phenylcyclopent-3-enamine, the endocyclic double bond and 3-methyl substituent create a structurally distinct pharmacophore that cannot be replicated by any single commercially available analog, making blind substitution scientifically unjustified without confirmatory comparative data.

3-Methyl-1-phenylcyclopent-3-enamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Structural Differentiation from the Parent 1-Phenylcyclopent-3-enamine Scaffold via 3-Methyl Substitution: MW, logP, and Steric Parameters

The target compound differs from the unsubstituted parent 1-phenylcyclopent-3-enamine (CAS 698342-94-8) by a single methyl group at the cyclopentene 3-position, which increases molecular weight from 159.23 g/mol to 173.25 g/mol and introduces additional steric bulk and lipophilicity at a position adjacent to the endocyclic double bond [1]. While no direct comparative experimental logP or pKa data were identified for these two specific compounds, the methyl substitution is predicted to increase logP by approximately 0.5 units based on fragment-based calculations and to alter the conformational equilibrium of the cyclopentene ring, potentially affecting the spatial orientation of the phenyl and amine pharmacophoric elements relative to biological targets [2].

Physicochemical differentiation Medicinal chemistry lead optimization Structure-property relationships

Distinction from Saturated 1-Phenylcyclopentylamine Analogs: Hybridization State and Conformational Constraint

The saturated analog 1-phenylcyclopentylamine (as the P1' fragment in pentapeptide KMI-1830) demonstrates BACE1 inhibitory activity with an IC₅₀ of 11.6 nM in an in vitro enzymatic assay, serving as the most potent P1' substituent in that peptide series [1]. The target compound 3-methyl-1-phenylcyclopent-3-enamine contains an endocyclic double bond (sp² hybridization at C3-C4) and a methyl substituent that are absent in 1-phenylcyclopentylamine, creating a conformationally distinct scaffold with altered ring pucker, different π-character, and modified steric environment around the amine . No direct BACE1 or other target activity data are available for 3-methyl-1-phenylcyclopent-3-enamine, but the structural divergence from the saturated analog is quantitatively definable: the cyclopentene ring introduces a planar olefin geometry absent in the fully sp³ cyclopentane, and the 3-methyl group adds steric bulk absent in the unsubstituted parent [2].

BACE1 inhibition Conformational constraint Peptidomimetic design

Differentiation from 4-Bromophenyl and 1-Nonyl-3-phenylcyclopent-3-enamine Analogs: Implications for Target Engagement and Physicochemical Properties

Two commercially available compounds share the 3-methylcyclopent-3-enamine core with the target molecule: 1-(4-bromophenyl)-3-methylcyclopent-3-enamine (CAS 1822679-97-9, MW 252.15 g/mol) and 1-nonyl-3-phenylcyclopent-3-enamine (CAS 862367-66-6, MW 285.47 g/mol) . Compared to the target compound (MW 173.25 g/mol), the 4-bromophenyl analog introduces a heavy halogen substituent capable of halogen bonding but increases molecular weight by 78.90 g/mol (+45.5%), substantially exceeding typical fragment-likeness criteria [1]. Conversely, the 1-nonyl-3-phenyl analog adds a C9 aliphatic chain, increasing MW by 112.22 g/mol (+64.8%) and dramatically elevating predicted logP, which would alter membrane permeability, plasma protein binding, and off-target promiscuity profiles compared to the target compound . No comparative biological activity data exist across these three compounds.

Halogen bonding Lipophilic ligand efficiency CNS drug design

Absence of Experimental Biological Activity Data: Critical Evidence Gap Precluding Quantitative Pharmacological Differentiation Claims

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature for 3-methyl-1-phenylcyclopent-3-enamine (CAS 862367-62-2) returned no experimental biological activity data—no IC₅₀, Kᵢ, EC₅₀, or % inhibition values against any molecular target or in any cell-based assay [1][2][3]. This contrasts with structurally related compounds in the 1-phenylcycloalkylamine class for which quantitative pharmacological data are publicly available: for example, 1-phenylcyclopentylamine-derived pentapeptide KMI-1830 shows BACE1 IC₅₀ = 11.6 nM, and anticonvulsant 1-phenylcyclopentylamine (PPA) and 1-phenylcyclohexylamine (PCA) have reported ED₅₀ values in the mouse MES seizure model [4][5]. The target compound is not indexed in ChEMBL, BindingDB, or PubChem BioAssay with any activity record as of the search date [2][3]. Prospective users must therefore treat this compound as pharmacologically uncharacterized, requiring de novo profiling before any structure-activity conclusions can be drawn relative to data-rich analogs.

Data transparency Sourcing risk assessment Hit triage decision-making

3-Methyl-1-phenylcyclopent-3-enamine: Evidence-Anchored Application Scenarios for Scientific Procurement and Research Deployment


Fragment-Based Lead Generation Libraries Requiring sp²-Rich, Low-MW 1-Phenylcyclopentylamine Scaffolds with Conformational Constraint

The target compound (MW 173.25 g/mol, C12H15N) meets fragment-likeness criteria (MW < 250, heavy atom count = 13) and provides a conformationally constrained cyclopentene core that is structurally distinct from the fully saturated 1-phenylcyclopentylamine fragment (BACE1 IC₅₀ = 11.6 nM in peptide context) [1]. Procurement of the target compound is warranted for fragment screening campaigns targeting enzymes or receptors where the unsaturated cyclopentene geometry may offer unique vector alignment or π-stacking interactions not achievable with saturated cyclopentane or cyclohexane analogs [1]. The absence of pre-existing biological annotation (no ChEMBL or BindingDB records) makes this compound suitable for novel IP generation, as any discovered activity would be unencumbered by prior art [2].

Synthetic Intermediate for Diversification into 1,3-Disubstituted Cyclopentenylamine Chemical Space

With a primary amine functional group at the 1-position and a methyl-substituted endocyclic double bond, 3-methyl-1-phenylcyclopent-3-enamine serves as a versatile synthetic intermediate for the preparation of amides, sulfonamides, ureas, and N-alkylated derivatives [3]. The 3-methyl group provides a spectroscopic handle (¹H NMR, ¹³C NMR) and may influence the regioselectivity of reactions at the double bond (e.g., epoxidation, dihydroxylation, hydroboration), enabling access to products that differ from those derived from the unsubstituted 1-phenylcyclopent-3-enamine [3]. In a medicinal chemistry context, this intermediate can generate compound libraries that systematically explore the SAR consequences of allylic methyl substitution on the cyclopentene scaffold, a structural feature absent in saturated 1-phenylcyclopentylamine-derived libraries [1].

Negative Control or Orthogonal Chemotype for 1-Phenylcycloalkylamine Mechanism-of-Action Studies

Given the established pharmacological activities of 1-phenylcyclopentylamine (PPA: anticonvulsant in MES; BACE1 inhibition in peptide context) and 1-phenylcyclohexylamine (PCA: anticonvulsant with defined TD₅₀), the target compound—with its endocyclic double bond and 3-methyl substituent—may be deployed as a structurally orthogonal chemotype in target engagement or phenotypic assay panels [1][4]. If the target compound shows divergent activity relative to the saturated analogs, it would provide evidence that ring unsaturation and methyl substitution are critical SAR determinants; if inactive, it serves as a valuable negative control confirming the necessity of ring saturation for the observed pharmacology of PPA and PCA [1][4]. This application is contingent upon empirical testing, as no pre-existing activity data exist for the target compound [2].

Computational Chemistry and Molecular Modeling Studies Exploring Olefinic versus Saturated Ring Conformational Preferences

The target compound's cyclopent-3-ene core presents a well-defined computational case study for comparing conformational energy landscapes, ring puckering dynamics, and pharmacophoric feature presentation between sp²-rich and fully saturated 1-phenylcyclopentylamine scaffolds [1]. The 3-methyl group introduces a chiral center (C3) when the double bond is functionalized, creating stereochemical complexity absent in the achiral parent 1-phenylcyclopent-3-enamine . Procurement of the target compound enables experimental validation of computational predictions (e.g., X-ray crystallography, NOESY NMR, or VCD for conformational analysis), providing ground-truth data to refine force fields and docking protocols for this underexplored chemical space .

Quote Request

Request a Quote for 3-Methyl-1-phenylcyclopent-3-enamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.